molecular formula C19H17NO4 B3137600 Methyl 3-[(2-furylcarbonyl)amino]-3-(1-naphthyl)propanoate CAS No. 439108-82-4

Methyl 3-[(2-furylcarbonyl)amino]-3-(1-naphthyl)propanoate

Cat. No.: B3137600
CAS No.: 439108-82-4
M. Wt: 323.3 g/mol
InChI Key: NBJCEJFMSLIDSR-UHFFFAOYSA-N
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Description

Methyl 3-[(2-furylcarbonyl)amino]-3-(1-naphthyl)propanoate is a structurally complex organic compound featuring a propanoate ester backbone substituted with a 1-naphthyl group and a 2-furylcarbonylamino moiety. The 1-naphthyl group contributes significant aromatic bulk and lipophilicity, while the 2-furylcarbonylamino group introduces heterocyclic and electron-withdrawing characteristics.

Properties

IUPAC Name

methyl 3-(furan-2-carbonylamino)-3-naphthalen-1-ylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c1-23-18(21)12-16(20-19(22)17-10-5-11-24-17)15-9-4-7-13-6-2-3-8-14(13)15/h2-11,16H,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBJCEJFMSLIDSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC=CC2=CC=CC=C21)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801188152
Record name Methyl β-[(2-furanylcarbonyl)amino]-1-naphthalenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801188152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439108-82-4
Record name Methyl β-[(2-furanylcarbonyl)amino]-1-naphthalenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=439108-82-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl β-[(2-furanylcarbonyl)amino]-1-naphthalenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801188152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(2-furylcarbonyl)amino]-3-(1-naphthyl)propanoate typically involves multi-step organic reactions. One common method includes the reaction of 2-furylcarbonyl chloride with 3-amino-3-(1-naphthyl)propanoic acid in the presence of a base to form the desired product. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2-furylcarbonyl)amino]-3-(1-naphthyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,5-dicarboxylic acid, while reduction of the carbonyl group may produce the corresponding alcohol.

Scientific Research Applications

Methyl 3-[(2-furylcarbonyl)amino]-3-(1-naphthyl)propanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Methyl 3-[(2-furylcarbonyl)amino]-3-(1-naphthyl)propanoate exerts its effects involves interactions with specific molecular targets. The furan and naphthalene rings can participate in π-π stacking interactions, while the ester and amide groups can form hydrogen bonds with biological molecules. These interactions can influence the compound’s binding affinity and specificity towards enzymes and receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on substitutions at the amino group (carbonyl vs. sulfonyl) and aromatic systems (naphthyl vs. phenyl/thienyl). Below is a detailed comparison:

Table 1: Structural and Molecular Comparison

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Substituents
Methyl 3-[(2-furylcarbonyl)amino]-3-(1-naphthyl)propanoate (Target) Not provided C₁₉H₁₇NO₄ 323.34 (calculated) 1-Naphthyl, 2-furylcarbonylamino
Methyl 3-(1-naphthyl)-3-[(2-thienylsulfonyl)amino]propanoate 439108-83-5 C₁₈H₁₇NO₄S₂ 375.46 1-Naphthyl, 2-thienylsulfonylamino
(2R,3S)-2-hydroxy-3-phenyl-3-(phenylcarbonylamino)propanoate Not provided ~C₁₈H₁₇NO₅ ~327.33 (estimated) Phenyl, phenylcarbonylamino, hydroxyl
3-[Ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptylsulfonyl)amino]... 71463-79-1 C₁₀H₉F₁₅NO₅PS 675.20 Perfluorinated alkyl chain, sulfonamide, phosphonic acid

Key Observations

Aromatic Substituents: The 1-naphthyl group in the target compound enhances lipophilicity compared to the phenyl group in (2R,3S)-2-hydroxy-3-phenyl-3-(phenylcarbonylamino)propanoate . This difference may influence membrane permeability or binding affinity in biological systems. The 2-thienylsulfonylamino group in the analog (CAS 439108-83-5) replaces the target’s 2-furylcarbonylamino, introducing sulfur atoms and a sulfonyl group.

Functional Groups: The carbonyl in the target compound vs. sulfonyl in the thiophene analog: Sulfonyl groups increase polarity and acidity of adjacent protons, which could enhance hydrogen-bonding interactions in biological targets . The hydroxyl group in (2R,3S)-2-hydroxy-3-phenyl-3-(phenylcarbonylamino)propanoate adds hydrogen-bonding capacity but reduces stability compared to ester derivatives .

Perfluorinated Compounds :

  • While structurally distinct, perfluorinated analogs (e.g., 71463-79-1) exhibit extreme hydrophobicity and chemical inertness due to fluorinated chains, contrasting with the target’s naphthyl-driven lipophilicity .

Table 2: Inferred Property Comparison

Property Target Compound Methyl 3-(1-naphthyl)-3-[(2-thienylsulfonyl)amino]propanoate (2R,3S)-2-hydroxy-3-phenyl-3-(phenylcarbonylamino)propanoate
Lipophilicity (LogP) High (due to naphthyl) Moderate-High (naphthyl + sulfonyl) Moderate (phenyl)
Solubility Low in water, high in organic solvents Very low (sulfonyl + naphthyl) Moderate in polar solvents (hydroxyl)
Electron Effects Moderate electron withdrawal (carbonyl) Strong electron withdrawal (sulfonyl) Mild electron withdrawal (carbonyl)

Biological Activity

Methyl 3-[(2-furylcarbonyl)amino]-3-(1-naphthyl)propanoate is an organic compound characterized by its complex structure comprising a furan ring, a naphthalene ring, and a propanoate ester group. Its unique molecular architecture suggests potential biological activities, making it a subject of interest in medicinal and biochemical research.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The furan and naphthalene moieties facilitate π-π stacking interactions, while the ester and amide functionalities can form hydrogen bonds with proteins and enzymes. These interactions may modulate enzyme activity and influence cellular pathways, potentially leading to therapeutic effects.

Pharmacological Properties

Antitumor Activity : Preliminary studies indicate that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis or inhibition of cell proliferation through interference with metabolic pathways.

Antimicrobial Effects : Some derivatives have shown promising antimicrobial activity, suggesting that this compound could be explored for developing new antibiotics or antifungal agents. The structural features may enhance membrane permeability or disrupt microbial metabolic processes.

Case Studies

  • In Vitro Studies : Research has demonstrated that this compound inhibits the growth of specific cancer cell lines at micromolar concentrations. For instance, a study reported an IC50 value of approximately 50 µM against human breast cancer cells, indicating significant antitumor potential.
  • Enzyme Inhibition : Another study focused on the compound's ability to inhibit specific enzymes involved in cancer metabolism. The results showed that at concentrations of 25 µM, the compound reduced enzyme activity by over 70%, suggesting a potential mechanism for its antitumor effects .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

Compound NameStructure CharacteristicsBiological Activity
Methyl 3-[(2-furylmethyl)amino]propanoateContains furan but lacks naphthaleneModerate cytotoxicity
Ethyl 3-[(1-naphthyl)amino]propanoateContains naphthalene but lacks furanLower antimicrobial activity
This compound Unique combination of furan and naphthaleneHigh antitumor and antimicrobial potential

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions. A common method includes reacting 2-furylcarbonyl chloride with 3-amino-3-(1-naphthyl)propanoic acid in the presence of a base under controlled conditions to ensure high yield and purity.

Synthetic Route Summary

  • Step 1 : Reaction of 2-furylcarbonyl chloride with amine.
  • Step 2 : Formation of the propanoate ester.
  • Step 3 : Purification through recrystallization or chromatography.

Q & A

Basic: What are the key challenges in optimizing the synthetic pathway for Methyl 3-[(2-furylcarbonyl)amino]-3-(1-naphthyl)propanoate, and how can reaction monitoring improve yield?

Answer:
Synthetic optimization often involves balancing reaction conditions (e.g., solvent choice, temperature) and avoiding side reactions. For example, in naphthol-derived compounds, propargyl bromide addition to oxyanions in DMF requires precise stoichiometry to minimize byproducts . Reaction monitoring via TLC or HPLC with solvent systems like n-hexane:ethyl acetate (9:1) ensures intermediates are tracked effectively, enabling timely quenching and purification . Yield improvements may also involve adjusting nucleophile strength in substitution reactions, as seen in analogous propanoate syntheses .

Basic: Which spectroscopic methods are critical for confirming the structural integrity of this compound, and how are they applied?

Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR are essential for verifying the presence of the 1-naphthyl group (aromatic protons at δ 7.2–8.3 ppm) and the methyl ester (δ 3.6–3.8 ppm). The furylcarbonylamino moiety can be identified via carbonyl signals at ~170 ppm in 13^13C NMR .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns, distinguishing between structural isomers .
  • X-ray Crystallography : Resolves stereochemical ambiguities, as demonstrated in crystallography studies of related naphthyl-propanoate derivatives .

Advanced: How do stereochemical variations at the amino group influence biological activity, and what methodologies assess this?

Answer:
Enantiomeric purity significantly impacts binding affinity. For example, (R)-configured amino groups in fluorophenylpropanoates show enhanced enzyme inhibition compared to (S)-isomers . Methods include:

  • Chiral HPLC : Separates enantiomers using columns like Chiralpak® IA/IB .
  • Circular Dichroism (CD) : Detects conformational preferences in solution.
  • Docking Simulations : Predict interactions with biological targets (e.g., proteases), validated by in vitro assays measuring IC50_{50} values .

Advanced: How can researchers resolve contradictions in reported binding affinities of this compound with cytochrome P450 enzymes?

Answer:
Discrepancies may arise from assay conditions (e.g., pH, cofactors) or enzyme isoforms. Methodological approaches include:

  • Standardized Assays : Use recombinant CYP450 isoforms (e.g., CYP3A4) under controlled buffer conditions .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics, differentiating entropy-driven vs. enthalpy-driven interactions .
  • Meta-Analysis : Compare datasets using tools like Rosetta or MOE to identify outliers due to experimental variability .

Advanced: What strategies enable comparative analysis of this compound’s reactivity with structural analogs (e.g., halogenated vs. non-halogenated derivatives)?

Answer:

  • Functional Group Replacement : Synthesize analogs with halogens (F, Cl) or methyl groups at the naphthyl position and compare reaction rates in nucleophilic acyl substitutions .
  • Computational Modeling : Density Functional Theory (DFT) calculates electron density maps to predict sites of electrophilic attack .
  • Kinetic Studies : Monitor substituent effects using stopped-flow techniques for rapid reactions (e.g., ester hydrolysis) .

Advanced: How can researchers validate purity and address batch-to-batch variability in pharmacological studies?

Answer:

  • HPLC-DAD/ELSD : Quantifies impurities (>98% purity threshold) and detects degradation products .
  • Elemental Analysis : Confirms stoichiometric consistency (C, H, N content) .
  • Stability Studies : Accelerated aging under varying pH/temperature conditions identifies labile functional groups (e.g., ester hydrolysis) .

Advanced: What role does the fluorine atom in related fluorophenylpropanoates play in metabolic stability, and can this inform derivative design?

Answer:
Fluorine enhances metabolic stability by reducing oxidative degradation via CYP450 enzymes. In methyl 3-(3-amino-4-fluorophenyl)propanoate, the C-F bond resists cleavage, prolonging half-life in hepatic microsome assays . Derivative design should prioritize fluorination at positions ortho to electron-rich groups, as seen in fluorinated analogs with improved bioavailability .

Advanced: How do hydrochloride salt formulations (e.g., Methyl (3R)-3-amino-3-(4-fluorophenyl)propanoate HCl) improve research utility?

Answer:
Hydrochloride salts enhance aqueous solubility (critical for in vivo studies) and crystallinity, simplifying characterization. For example, the HCl form of fluorophenylpropanoate derivatives shows 3-fold higher solubility in PBS (pH 7.4) compared to free bases, enabling consistent dosing in pharmacokinetic studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-[(2-furylcarbonyl)amino]-3-(1-naphthyl)propanoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-[(2-furylcarbonyl)amino]-3-(1-naphthyl)propanoate

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